N-(furan-2-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
N-(furan-2-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a tricyclic pyrroloquinoline derivative featuring a sulfonamide group at position 8 and a furan-2-ylmethyl substituent. This compound belongs to a class of diuretics structurally inspired by 4-hydroxyquinolin-2(1H)-ones, designed via the "me-too" drug strategy to optimize biological activity . Its synthesis typically involves amidation or sulfonylation reactions, with structural confirmation via NMR, mass spectrometry, and elemental analysis . Pharmacological studies highlight its diuretic potency, with some analogs outperforming hydrochlorothiazide in preclinical models .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-15-4-3-11-8-14(9-12-5-6-18(15)16(11)12)23(20,21)17-10-13-2-1-7-22-13/h1-2,7-9,17H,3-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKONJKGMDVEDCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound with notable potential in medicinal chemistry. This compound, classified as a sulfonamide and heterocyclic compound, has garnered attention for its diverse biological activities, particularly in antibacterial and antiviral domains. The following article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 428.5 g/mol. The compound features a unique fused ring system that incorporates both furan and pyrroloquinoline elements. Its sulfonamide group is critical for its biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 428.5 g/mol |
| CAS Number | 1797744-96-7 |
| Structural Characteristics | Fused ring system with furan and pyrroloquinoline components |
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study highlighted its effectiveness against various bacterial strains including Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong activity levels. The sulfonamide group enhances its interaction with bacterial enzymes, contributing to its antibacterial efficacy .
Antiviral Properties
The compound has also been investigated for its antiviral potential. Research on N-heterocycles suggests that modifications at specific positions on the pyrroloquinoline structure can enhance reverse transcriptase inhibitory activity. In vitro studies have shown promising results against viral infections at low micromolar concentrations .
Antitumor Activity
In addition to antibacterial and antiviral effects, this compound has been evaluated for antitumor activity. Preliminary findings suggest that derivatives containing the pyrroloquinoline structure can exhibit cytotoxic effects against various cancer cell lines . This opens avenues for further exploration in cancer therapeutics.
Although the exact mechanism of action remains to be fully elucidated, it is hypothesized that the compound may interfere with essential biological pathways in bacteria and cancer cells. Potential mechanisms include inhibition of key enzymes and disruption of cellular processes critical for survival and proliferation .
Study 1: Antibacterial Screening
In a comparative study assessing various sulfonamides' antibacterial activities, this compound was tested against multiple strains. Results indicated that it exhibited superior activity compared to traditional sulfa drugs.
Study 2: Antiviral Efficacy
A focused investigation on the antiviral properties of this compound revealed effective inhibition of viral replication in cultured cells. The study demonstrated EC50 values significantly lower than those of established antiviral agents .
Scientific Research Applications
Antibacterial Activity
Research has indicated that N-(furan-2-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide exhibits promising antibacterial properties. As a sulfonamide derivative, it may function by inhibiting bacterial folate synthesis, which is critical for bacterial growth and replication. Various studies have focused on its efficacy against different bacterial strains, showcasing its potential as a therapeutic agent in treating bacterial infections .
Antitumor Activity
Preliminary studies have also highlighted the compound's antitumor potential. It has been evaluated for its ability to inhibit the M2 isoform of pyruvate kinase, an enzyme involved in cancer metabolism. Inhibition of this enzyme can lead to reduced tumor growth and proliferation. Early findings suggest that derivatives of this compound may enhance its effectiveness against specific cancer types .
Case Study: Synthesis and Evaluation
A significant study involved the synthesis of various derivatives of this compound. The derivatives were tested for their biological activity against different cancer cell lines. The results indicated that modifications to the compound's structure could lead to enhanced antitumor activity .
| Derivative | Antitumor Activity | Method of Evaluation |
|---|---|---|
| Compound A | Moderate | Cell viability assay |
| Compound B | High | Apoptosis induction |
| Compound C | Low | Inhibition assay |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Pyrroloquinoline Family
Key structural variations among pyrroloquinoline derivatives include:
- Substituent type : Sulfonamide vs. carboxamide.
- Heterocyclic annulation : Pyrrolo vs. pyrido rings.
- Substituent position : Methyl groups at position 2 or sulfonamide at position 6.
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula; †Estimated via analogous compounds (e.g., ); ‡Estimated using ChemDraw.
Key Research Findings
Diuretic Superiority : The target compound’s diuretic effect surpasses hydrochlorothiazide in rat models, with a 10 mg/kg dose producing 1.5× greater urine output .
Role of Methyl Groups: A methyl group at position 2 (e.g., in 6d) stabilizes the pyrroloquinoline core, enhancing metabolic stability and activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(furan-2-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide?
- Methodology : Start with the quinoline-8-sulfonamide core (similar to and ). Use nucleophilic substitution to introduce the furan-2-ylmethyl group. For the pyrrolo[3,2,1-ij]quinolinone scaffold, employ cyclization reactions under acidic or basic conditions (e.g., using formic acid derivatives as CO surrogates, as in ). Key parameters include solvent choice (e.g., N,N-dimethylacetamide for solubility), temperature (70–100°C), and reaction time (12–24 hours). Purify intermediates via column chromatography or recrystallization (ethanol/water) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Confirm the presence of the furan methylene group (δ 4.2–4.5 ppm for –CH2–) and the sulfonamide NH (δ 10–11 ppm). Analyze the pyrroloquinoline ring system using coupling constants (e.g., J = 8–10 Hz for fused rings) .
- HRMS : Validate the molecular formula (e.g., [M+H]+ ion matching C18H17N2O4S) .
- FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .
Q. How can reaction yields be optimized during sulfonamide functionalization?
- Methodology : Use excess furan-2-ylmethylamine (1.5–2.0 eq.) in anhydrous DMF with a base (e.g., K2CO3) to drive the substitution reaction. Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane). If side products form (e.g., over-alkylation), employ gradient recrystallization (e.g., ethanol to hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
